molecular formula C28H27F3N2O6S B11443541 Methyl 4-[(6,7-dimethoxy-2-{[4-(trifluoromethoxy)phenyl]carbamothioyl}-1,2,3,4-tetrahydroisoquinolin-1-YL)methoxy]benzoate

Methyl 4-[(6,7-dimethoxy-2-{[4-(trifluoromethoxy)phenyl]carbamothioyl}-1,2,3,4-tetrahydroisoquinolin-1-YL)methoxy]benzoate

Cat. No.: B11443541
M. Wt: 576.6 g/mol
InChI Key: DCYJNDBQFGZRCC-UHFFFAOYSA-N
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Description

Methyl 4-[(6,7-dimethoxy-2-{[4-(trifluoromethoxy)phenyl]carbamothioyl}-1,2,3,4-tetrahydroisoquinolin-1-YL)methoxy]benzoate is a complex organic compound that belongs to the class of tetrahydroisoquinoline derivatives. This compound is characterized by its unique structure, which includes a benzoate ester, a trifluoromethoxyphenyl group, and a tetrahydroisoquinoline moiety. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(6,7-dimethoxy-2-{[4-(trifluoromethoxy)phenyl]carbamothioyl}-1,2,3,4-tetrahydroisoquinolin-1-YL)methoxy]benzoate typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(6,7-dimethoxy-2-{[4-(trifluoromethoxy)phenyl]carbamothioyl}-1,2,3,4-tetrahydroisoquinolin-1-YL)methoxy]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Methyl 4-[(6,7-dimethoxy-2-{[4-(trifluoromethoxy)phenyl]carbamothioyl}-1,2,3,4-tetrahydroisoquinolin-1-YL)methoxy]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-[(6,7-dimethoxy-2-{[4-(trifluoromethoxy)phenyl]carbamothioyl}-1,2,3,4-tetrahydroisoquinolin-1-YL)methoxy]benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways can vary depending on the specific biological context and application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-[(6,7-dimethoxy-2-{[4-(trifluoromethoxy)phenyl]carbamothioyl}-1,2,3,4-tetrahydroisoquinolin-1-YL)methoxy]benzoate is unique due to the presence of the trifluoromethoxyphenyl group, which imparts distinct physicochemical properties and biological activities. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C28H27F3N2O6S

Molecular Weight

576.6 g/mol

IUPAC Name

methyl 4-[[6,7-dimethoxy-2-[[4-(trifluoromethoxy)phenyl]carbamothioyl]-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate

InChI

InChI=1S/C28H27F3N2O6S/c1-35-24-14-18-12-13-33(27(40)32-19-6-10-21(11-7-19)39-28(29,30)31)23(22(18)15-25(24)36-2)16-38-20-8-4-17(5-9-20)26(34)37-3/h4-11,14-15,23H,12-13,16H2,1-3H3,(H,32,40)

InChI Key

DCYJNDBQFGZRCC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(N(CCC2=C1)C(=S)NC3=CC=C(C=C3)OC(F)(F)F)COC4=CC=C(C=C4)C(=O)OC)OC

Origin of Product

United States

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